N-(2,6-二甲基苯甲酰甲基)三乙铵氯

描述

Synthesis Analysis

The synthesis of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" and related compounds involves specific chemical reactions that allow for the formation of the desired product. For example, the synthesis of N-alkyl-N,N-dimethyl-N-(o-hydroxymethyl)benzylammonium chlorides surfactants has been described using o-chloromethylbenzyl alcohol and N-alkyl-N,N-dimethyl tertiary amine as raw materials, showcasing the methodological approaches to synthesizing complex organic compounds with specific functional groups (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" has been extensively studied through techniques such as X-ray diffraction. The structure of 2,6-dimethylphenylammonium chloride, for instance, reveals slight distortions in the phenyl ring attributed to the effects of ring substituents and showcases hydrogen bonds linking ions into infinite sandwich-type layers (Linden et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" and its derivatives involves a range of interactions and transformations. For example, the reaction of N,N-dimethylselenocarbamoyl chloride with nucleophiles to afford diselenocarbamates, selenothiocarbamates, and selenoureas, highlights the compound's ability to undergo complex chemical reactions (Koketsu et al., 2002).

Physical Properties Analysis

The physical properties of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" derivatives, such as their solubility, crystalline structure, and melting points, are critical for understanding their behavior in various environments. The study of the self-aggregation of dimethyl-di-n-octylammonium chloride in diluted aqueous solutions illustrates the importance of understanding the physical behavior of such compounds in solution (Leclercq et al., 2010).

Chemical Properties Analysis

The chemical properties of "N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride" include its reactivity with other chemicals, stability under various conditions, and potential for forming bonds and interactions. The synthesis and characterization of compounds like dimethyl(thioacetato)tin chloride and its reactions with nucleophiles exhibiting desulfurization provide insights into the compound's chemical behavior and potential applications (Singh et al., 2009).

科学研究应用

金属配合物的合成: 它用于合成含 IPr(Me) 的银(I)、金(I) 和金(III) 配合物 (Gaillard, Bantreil, Slawin, & Nolan, 2009).

有机合成应用: 该化合物可有效地裂解醚中的 C-O 键,从醚中原位生成三氟甲磺酸烷基 (Crossman, Shi, Krajewski, Maurer, & Marshak, 2021). 此外,它在水性介质中作为苯甲酰甲基化剂,具有温和的反应条件和高产率 (Popovski, 2007).

核苷和核苷酸修饰: 它用于快速高产率地三苯甲基化附着在固体载体上的核苷和核苷酸 (Reddy, Rampal, & Beaucage, 1987).

药物递送系统: 相关的化合物二甲基二辛基铵氯形成囊泡和胶束,为药物递送系统提供了新的机会 (Leclercq, Bauduin, & Nardello‐Rataj, 2017).

抗菌应用: 另一种类似的化合物 N-(3,6-二甲基苯甲酰甲基)三乙铵氯对大肠杆菌和乳酸乳球菌表现出抗菌作用 (Mondrzyk, Fischer, & Ritter, 2014).

有机转化中的催化剂: [Et3N–SO3H]Cl 被用作有机转化的高效均相催化剂 (Zare, Moosavi‐Zare, Merajoddin, Zolfigol, Hekmat-Zadeh, Hasaninejad, Khazaei, Mokhlesi, Khakyzadeh, Derakhshan-Panah, Beyzavi, Rostami, Arghoon, & Roohandeh, 2012).

抗粘附和抗菌性能: 用相关化合物改性的玻璃表面显示出显着的抗粘附和抗菌性能 (Kręgiel, 2013).

与离子液体的相互作用: 对与离子液体(如铵盐和咪唑盐)相互作用的研究揭示了对热物理性质和结构效应的影响 (Attri, Reddy, Venkatesu, Kumar, & Hofman, 2010).

放射性药物应用: 使用该化合物用 99mTc 制备的放射性药物显示出通过小鼠的肝胆系统快速消除 (Callery, Faith, Loberg, Fields, Harvey, & Cooper, 1976).

作用机制

Target of Action

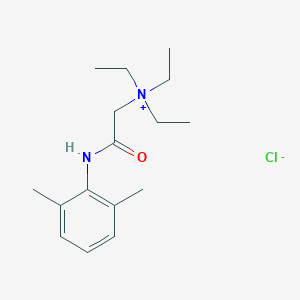

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, also known as Lidocaine N-ethyl chloride , primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics and other drugs that modulate neuronal activity.

Mode of Action

This compound acts as an intracellular blocker of these sodium channels . By blocking these channels, it inhibits the flow of sodium ions into the neuron, preventing the changes in membrane potential that are necessary for the initiation of an action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium channels, it inhibits the propagation of action potentials along neurons. This can lead to a decrease in neuronal excitability and a reduction in the perception of pain, making it useful as a local anesthetic .

Result of Action

The primary result of the action of N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is the blockade of action potential propagation in neurons, leading to a decrease in neuronal excitability . This can result in a localized loss of sensation, making it useful as a local anesthetic.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the function of the sodium channels it targets. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy. It is known to be stable at room temperature .

属性

IUPAC Name |

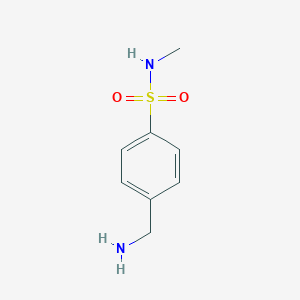

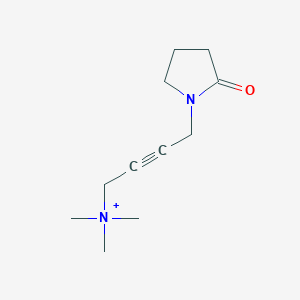

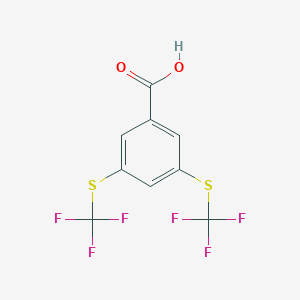

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPPOMUAOGMYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | |

CAS RN |

5369-03-9 | |

| Record name | Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)